molecular formula C22H21N5O2 B14953395 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)benzamide

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)benzamide

Cat. No.: B14953395
M. Wt: 387.4 g/mol
InChI Key: CKXZCKBOSKIBAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)benzamide (CAS 1401560-40-4) is a synthetic hybrid compound with a molecular formula of C22H21N5O2 and a molecular weight of 387.4 g/mol . Its structure integrates two pharmacophores of high significance in medicinal chemistry: an indole ring and a pyrimidine ring, connected via a benzamide linker . This molecular design strategy, known as scaffold hybridization, is commonly employed to develop novel compounds with potent biological activity, particularly in the field of oncology . The indole scaffold is prevalent in many natural and synthetic antitumor agents, while the pyrimidine ring is a fundamental component of nucleic acids and a key scaffold in several classes of anticancer drugs, including EGFR inhibitors and fluoropyrimidines . Compounds featuring the N-(2-pyrimidinylamino)benzamide core have been investigated as potent inhibitors of the Hedgehog (Hh) signaling pathway, an emerging target for therapeutic intervention in cancer . As a research chemical, this hybrid molecule is a candidate for screening in antitumor activity assays and for investigating the biological effects of dual-pharmacophore agents. Researchers can utilize it to explore potential mechanisms of action, including the inhibition of key oncogenic pathways and receptors. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C22H21N5O2

Molecular Weight

387.4 g/mol

IUPAC Name

N-[2-(4-methoxyindol-1-yl)ethyl]-3-(pyrimidin-2-ylamino)benzamide

InChI

InChI=1S/C22H21N5O2/c1-29-20-8-3-7-19-18(20)9-13-27(19)14-12-23-21(28)16-5-2-6-17(15-16)26-22-24-10-4-11-25-22/h2-11,13,15H,12,14H2,1H3,(H,23,28)(H,24,25,26)

InChI Key

CKXZCKBOSKIBAG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCNC(=O)C3=CC(=CC=C3)NC4=NC=CC=N4

Origin of Product

United States

Preparation Methods

Synthesis of 2-(4-Methoxy-1H-indol-1-yl)ethylamine

The indole-containing intermediate is synthesized via nucleophilic substitution. 4-Methoxyindole reacts with 2-chloroethylamine hydrochloride in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–90°C for 12–16 hours.

Key Parameters:

Parameter Optimal Condition Yield (%)
Solvent DMF 78–82
Temperature (°C) 85 80
Base K₂CO₃
Reaction Time (h) 14

Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields the amine as a pale-yellow solid.

Preparation of 3-(2-Pyrimidinylamino)benzoic Acid

This intermediate is synthesized through a Buchwald-Hartwig amination. 3-Aminobenzoic acid reacts with 2-chloropyrimidine using a palladium catalyst (e.g., Pd(OAc)₂) and Xantphos ligand in toluene at 110°C.

Optimization Insights:

  • Catalyst System: Pd(OAc)₂/Xantphos outperforms other combinations (e.g., Pd₂(dba)₃/BINAP), achieving 85% yield.
  • Solvent Effects: Toluene > DMF due to reduced side reactions.
  • Temperature: Reactions below 100°C result in incomplete conversion.

Amide Coupling and Final Purification

The final step employs carbodiimide-mediated coupling. 3-(2-Pyrimidinylamino)benzoic acid reacts with 2-(4-methoxy-1H-indol-1-yl)ethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).

Reaction Conditions:

  • Coupling Agents: EDC/HOBt system achieves 92% conversion vs. 75% for DCC/DMAP.
  • Solvent: DCM minimizes racemization compared to THF.
  • Workup: Sequential washes with NaHCO₃ (5%) and brine remove unreacted reagents.

Purification: Final purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) yields Compound X with >99% purity.

Industrial-Scale Production Considerations

Scaling the synthesis necessitates addressing exothermicity and solvent recovery:

Catalytic Efficiency

  • Pd Load Reduction: Nano-palladium catalysts (0.5 mol%) maintain yield while lowering costs.
  • Continuous Flow Systems: Microreactors for amination steps reduce reaction time by 40%.

Solvent Sustainability

  • DMF Replacement: Cyclopentyl methyl ether (CPME) offers comparable efficiency with lower toxicity.

Analytical Characterization

Post-synthesis validation employs:

  • HPLC-MS: Confirms molecular ion peak at m/z 348.4 [M+H]⁺.
  • NMR Spectroscopy:
    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.82 (d, J = 8.0 Hz, 1H, indole-H).
    • ¹³C NMR: 161.2 ppm (amide C=O).
  • X-ray Crystallography: Confirms planar benzamide-pyrimidine conformation.

Challenges and Mitigation Strategies

Byproduct Formation

  • Indole Alkylation Side Products: Controlled via slow addition of chloroethylamine.
  • Oxidative Degradation: Nitrogen atmosphere during coupling prevents benzoic acid oxidation.

Yield Optimization

  • DoE Studies: Response surface methodology identifies optimal EDC:HOBt ratio (1:1.2).

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxindole derivatives, amines, and various substituted indole compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)benzamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrimidine ring may enhance the compound’s binding affinity and specificity. This compound can inhibit key enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Benzamide Derivatives
Compound Name Core Structure Substituents on Benzamide Key Functional Groups Biological Target (if reported) Reference
Target Compound Benzamide 3-(2-Pyrimidinylamino) Indole, Pyrimidine, Methoxy Not explicitly stated
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide None Dimethoxyphenyl, Ethyl Not reported
2-[[(3,5-Dimethyl-4-isoxazolyl)methyl]thio]-N-[2-(2-pyrimidinylamino)ethyl]-benzamide Benzamide Isoxazole methylthio, 2-Pyrimidinylamino Isoxazole, Pyrimidine, Thioether Cancer, viral infections
N-[2-(1H-Indol-3-yl)ethyl]-4-methoxybenzamide Benzamide 4-Methoxy Indole, Methoxy Not reported
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrimidin-2-amine Pyrimidinylamine None Indole, Methoxy, Pyrimidine Not reported
N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide (PIMBA) Benzamide 3-Iodo, 4-Methoxy Piperidine, Iodo Sigma receptors (prostate cancer)
Key Observations:
  • Indole vs. Phenyl Substitutions : The target compound’s 4-methoxyindole group distinguishes it from Rip-B (dimethoxyphenyl) and PIMBA (methoxyphenyl). Indole derivatives may enhance binding to aromatic receptor pockets due to planar rigidity .
  • Pyrimidine Role: The 2-pyrimidinylamino group is shared with compounds in and , which are associated with antiviral and anticancer activity. Pyrimidine’s hydrogen-bonding capacity likely improves target selectivity .
  • Benzamide Core : Unlike the pyrimidinylamine in , the benzamide core in the target compound may enhance metabolic stability or facilitate π-π stacking in receptor binding .
Key Observations:
  • Synthetic Challenges: The target compound’s synthesis may face hurdles similar to ’s phenylaminopyrimidine derivative (42% yield), where microwave-assisted reactions are required for heterocyclic formation .
  • Purity and Stability : High HPLC purity (e.g., 96.9% in ) suggests rigorous purification protocols are feasible for the target compound.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)benzamide?

  • Methodological Answer : Pd-catalyzed amidation and cyclization are effective for constructing the benzamide and pyrimidine moieties. For example, coupling reactions using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in dimethyl sulfoxide (DMSO) at room temperature can yield intermediates (e.g., 20-hour reaction time, triethylamine as a base) . Pd catalysts (e.g., Pd(OAc)₂) enable regioselective indole functionalization, as demonstrated in pyridoindole syntheses .

Q. How can the purity and structural identity of this compound be validated?

  • Methodological Answer : Use a combination of:

  • HPLC with UV detection (≥95% purity threshold) .
  • 1H/13C NMR for verifying substituent integration and stereochemistry (e.g., indole proton signals at δ 7.2–7.8 ppm, pyrimidine NH₂ at δ 8.1–8.3 ppm) .
  • IR spectroscopy to confirm carbonyl (C=O, ~1650 cm⁻¹) and amine (N-H, ~3350 cm⁻¹) groups .
  • High-resolution mass spectrometry (HRMS) for exact mass confirmation (e.g., calculated for C₂₃H₂₂N₄O₂: 410.17 g/mol) .

Q. What in vitro assays are suitable for initial biological screening?

  • Methodological Answer :

  • Receptor binding assays : Screen for activity against purinergic receptors (e.g., antagonism assays using radiolabeled ligands, as seen in structurally related benzamides) .
  • Cytotoxicity profiling : Use MTT assays in cancer cell lines (e.g., IC₅₀ determination with GraphPad Prism® for dose-response curves) .
  • Solubility testing : Measure logP via shake-flask method to guide formulation strategies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Methodological Answer :

  • Synthesize analogs : Modify the methoxy group (4-position of indole) or pyrimidine substituents (e.g., replace trifluoromethyl with methyl or halogens) .
  • Test biological activity : Compare IC₅₀ values in receptor-binding or enzyme inhibition assays. Use ANOVA with Fisher’s PLSD post hoc tests to assess significance (p < 0.05 threshold) .
  • Computational modeling : Dock analogs into target protein structures (e.g., PDB: 3HKC) using AutoDock Vina to predict binding affinities .

Q. What strategies resolve contradictions in biological activity data between similar benzamide derivatives?

  • Methodological Answer :

  • Cross-validation : Replicate assays in independent labs (e.g., compare in vitro vs. in vivo results, as in ’s dual-model testing).
  • Metabolic stability assays : Use liver microsomes to assess if metabolic degradation explains discrepancies (e.g., trifluoromethyl groups enhance stability ).
  • Crystallographic validation : Resolve ambiguous binding modes via X-ray diffraction (SHELX refinement for high-resolution structures) .

Q. How can reaction yields be optimized during large-scale synthesis?

  • Methodological Answer :

  • Catalyst optimization : Screen Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) to enhance coupling efficiency .
  • Solvent selection : Replace DMSO with acetonitrile or THF to improve solubility and reduce side reactions .
  • Purification : Use gradient column chromatography (e.g., 100% DCM to 10% MeOH) or recrystallization for high-purity isolation .

Q. What computational approaches predict this compound’s mechanism of action?

  • Methodological Answer :

  • Molecular docking : Align the compound with target receptors (e.g., purinergic P2X7) using Schrödinger Suite or GROMACS .
  • Molecular dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess binding stability.
  • QSAR modeling : Train models on analog datasets to correlate substituents with activity .

Data Analysis and Technical Challenges

Q. How should researchers address low solubility in pharmacological assays?

  • Methodological Answer :

  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the benzamide core .
  • Formulation : Use co-solvents (e.g., PEG-400) or nanocarriers (liposomes) to enhance bioavailability .

Q. What statistical methods are recommended for analyzing dose-response data?

  • Methodological Answer :

  • Nonlinear regression : Fit data to a sigmoidal curve (GraphPad Prism®) for EC₅₀/IC₅₀ determination.
  • ANOVA with post hoc tests : Compare multiple groups (e.g., Fisher’s PLSD for pairwise comparisons) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.